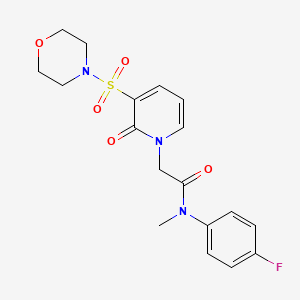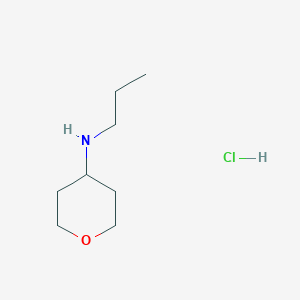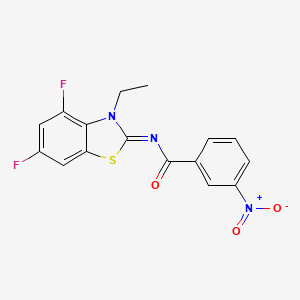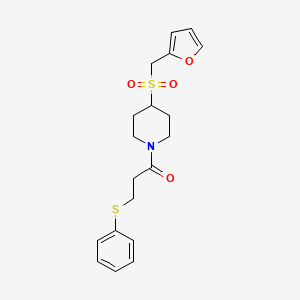![molecular formula C22H20N2O5 B2490810 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid CAS No. 2138337-07-0](/img/structure/B2490810.png)
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of molecules known for their varied biological activities and potential in pharmaceutical development. Its structure includes a fluorenylmethoxycarbonyl group, an oxazole ring, and a carboxylic acid group, indicating its potential as a building block for more complex molecules or as an active pharmaceutical ingredient itself.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, including the formation of oxazole rings, the introduction of fluorenylmethoxycarbonyl groups, and the attachment of carboxylic acid groups. These processes require precise conditions to ensure the correct structure and yield of the target molecule. An example includes the photoaldol reaction route to alpha-amino-beta-hydroxy carboxylic acid esters, initiated by photocycloaddition of aldehydes to 5-methoxyoxazoles, demonstrating a method to introduce such structural motifs (Griesbeck, Bondock, & Lex, 2003).
Molecular Structure Analysis
The molecular structure of this compound, like others in its class, is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment, critical for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Compounds with similar structures are known to participate in a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and decarboxylations, often under catalysis by metals such as palladium or ruthenium. The presence of multiple functional groups allows for a diverse set of chemical transformations, making it a versatile precursor for synthesizing more complex molecules (Bacchi et al., 2005).
Aplicaciones Científicas De Investigación
Spectrophotometric Methods in Drug Estimation
Spectrophotometric methods have been developed for the simultaneous estimation of esomeprazole magnesium and naproxen in tablet dosage forms. These methods are significant for the quality control and formulation of pharmaceuticals, demonstrating the application of complex organic compounds in analytical chemistry (N. Jain et al., 2012).
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), derived from biomass, showcases the application of carboxylic acids in synthesizing a variety of value-added chemicals, including drugs. This demonstrates the potential of biomass-derived compounds in pharmaceutical synthesis, making the reaction cleaner and more cost-effective (Mingyue Zhang et al., 2021).
α-Linolenic Acid in Pharmacology
α-Linolenic acid (ALA), a carboxylic acid with significant pharmacological effects, showcases the therapeutic potential of organic acids in treating a variety of diseases. This highlights the role of complex organic compounds in developing therapeutic agents (Qianghua Yuan et al., 2021).
Carboxylic Acids in Biocatalyst Inhibition
Research on the inhibition of microbes by carboxylic acids, such as hexanoic and octanoic acids, provides insights into the antimicrobial applications of organic compounds. This is crucial for the development of food preservatives and understanding microbial resistance (L. Jarboe et al., 2013).
Applications in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, finding applications in pharmaceuticals, dyes, and more. This emphasizes the role of nitrogen-containing heterocycles in various chemical synthesis processes (Nazarov V.N. et al., 2021).
Propiedades
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yl]-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-22(2,19-18(20(25)26)12-29-24-19)23-21(27)28-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBACUDFSSKBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)


![2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2490739.png)
![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)

![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)
